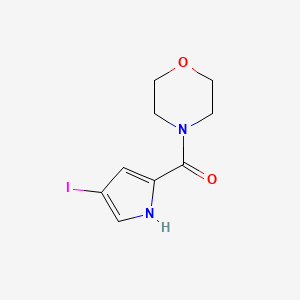
(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Yodo-1H-pirrol-2-il)(morfolino)metanona es un compuesto heterocíclico que contiene tanto porciones de pirrol como de morfolina. La presencia de un átomo de yodo en el anillo de pirrol se suma a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-Yodo-1H-pirrol-2-il)(morfolino)metanona típicamente involucra la reacción de 4-yodopirrol con morfolina en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen un solvente como diclorometano o etanol, y la reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para (4-Yodo-1H-pirrol-2-il)(morfolino)metanona no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de procesos de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
(4-Yodo-1H-pirrol-2-il)(morfolino)metanona puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo en el anillo de pirrol puede ser sustituido por otros grupos funcionales utilizando reactivos como compuestos organometálicos.
Reacciones de oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones apropiadas para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más grandes y complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Reactivos como reactivos de Grignard o compuestos de organolitio se utilizan comúnmente.
Reacciones de oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de pirrol sustituidos, mientras que las reacciones de oxidación y reducción pueden producir diferentes formas oxidadas o reducidas del compuesto.
Aplicaciones Científicas De Investigación
(4-Yodo-1H-pirrol-2-il)(morfolino)metanona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (4-Yodo-1H-pirrol-2-il)(morfolino)metanona implica su interacción con objetivos moleculares y vías específicas. El mecanismo exacto puede variar según la aplicación, pero generalmente implica la unión a proteínas o enzimas diana, modulando así su actividad. Esto puede conducir a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de la muerte celular en células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- (4-Bromo-1H-pirrol-2-il)(morfolino)metanona
- (4-Cloro-1H-pirrol-2-il)(morfolino)metanona
- (4-Fluoro-1H-pirrol-2-il)(morfolino)metanona
Unicidad
La presencia del átomo de yodo en (4-Yodo-1H-pirrol-2-il)(morfolino)metanona lo hace único en comparación con sus análogos halogenados. El yodo es más grande y más polarizable que otros halógenos, lo que puede influir en la reactividad del compuesto y las interacciones con los objetivos biológicos.
Propiedades
Fórmula molecular |
C9H11IN2O2 |
|---|---|
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
(4-iodo-1H-pyrrol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H11IN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2 |
Clave InChI |
CFHINWQNZFUNML-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=CN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11782324.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B11782331.png)


![(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid](/img/structure/B11782348.png)



![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)



![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)

